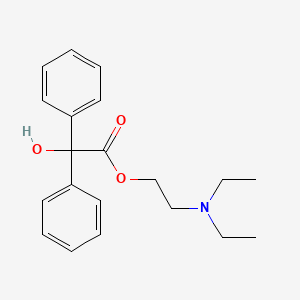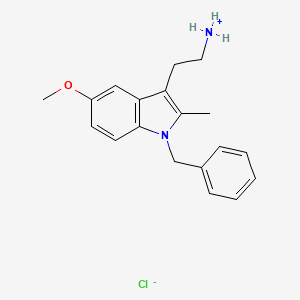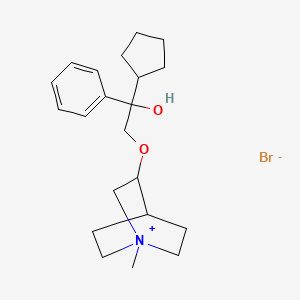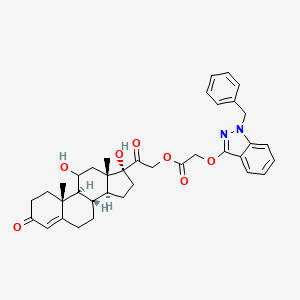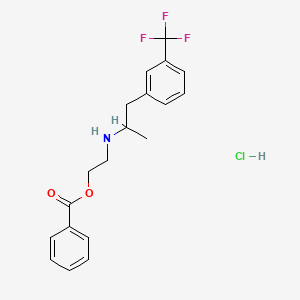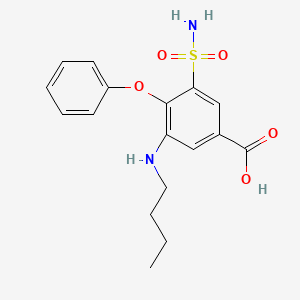
布美他尼
概述
描述
科学研究应用
作用机制
布美他尼通过抑制肾脏亨利氏环升支的钠钾氯共转运体 (NKCC1) 发挥作用 . 这种抑制导致钠和氯的重吸收减少,从而导致水、钠、氯、镁、磷酸盐和钙的排泄增加 . 布美他尼还干扰肾脏环状腺苷单磷酸 (cAMP) 并抑制钠钾ATP酶泵 .
与相似化合物的比较
相似化合物:
布美他尼的独特性:
生化分析
Biochemical Properties
Bumetanide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It primarily inhibits the sodium-potassium-chloride cotransporter (NKCC1) in the brain and NKCC2 in the kidneys . This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions and water, thereby reducing fluid retention . The interaction with NKCC1 and NKCC2 is essential for its diuretic effect and modulation of electrolyte balance .
Cellular Effects
Bumetanide affects various cell types and cellular processes. In neuronal cells, it inhibits NKCC1, leading to a decrease in intracellular chloride levels and promoting GABAergic receptor-mediated hyperpolarization . This action can ameliorate conditions associated with GABAergic-mediated depolarization, such as epilepsy and certain neurodevelopmental disorders . In renal cells, bumetanide’s inhibition of NKCC2 results in decreased reabsorption of sodium and chloride, enhancing diuresis and reducing edema .
Molecular Mechanism
At the molecular level, bumetanide exerts its effects by binding to and inhibiting the NKCC1 and NKCC2 transporters . This inhibition prevents the cotransport of sodium, potassium, and chloride ions across cell membranes, leading to their increased excretion . Additionally, bumetanide interferes with renal cyclic AMP (cAMP) and inhibits the sodium-potassium ATPase pump, further contributing to its diuretic effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bumetanide can vary over time. It is rapidly absorbed and has a short half-life of approximately 1-1.5 hours . Studies have shown that bumetanide’s diuretic effect begins within 30 minutes of administration and lasts for about 4-6 hours . Long-term studies indicate that bumetanide remains effective in reducing fluid retention and edema over extended periods, although its efficacy may diminish with prolonged use due to potential tolerance development .
Dosage Effects in Animal Models
In animal models, the effects of bumetanide vary with different dosages. Low to moderate doses effectively reduce cerebral infarct volume and brain edema in ischemic stroke models . High doses can lead to adverse effects such as electrolyte imbalances and dehydration . The therapeutic window for bumetanide is relatively narrow, necessitating careful dose management to avoid toxicity .
Metabolic Pathways
Bumetanide is metabolized primarily in the liver, with the butyl side chain undergoing oxidation . Approximately 45% of the drug is excreted unchanged in the urine, while the remaining portion is eliminated as urinary and biliary metabolites . The metabolism of bumetanide involves cytochrome P450 enzymes, which facilitate its biotransformation and subsequent excretion .
Transport and Distribution
Bumetanide is well-absorbed, with a bioavailability of approximately 80% . It is extensively bound to plasma proteins (97%) and distributed throughout the body . The drug is transported across cell membranes via passive diffusion and interacts with specific transporters, such as NKCC1 and NKCC2, to exert its effects . Bumetanide’s distribution is influenced by its high protein-binding capacity, which affects its free concentration in plasma and tissues .
Subcellular Localization
Bumetanide’s subcellular localization is primarily within the cytoplasm, where it interacts with NKCC1 and NKCC2 transporters . It does not require specific targeting signals or post-translational modifications for its activity. The drug’s localization within renal and neuronal cells is crucial for its diuretic and neuroprotective effects .
准备方法
合成路线和反应条件: 布美他尼由 3-氨基-4-苯氧基-5-磺酰胺基苯甲酸和正丁醛合成。合成过程涉及在三卤化硼醚催化剂存在下进行缩合脱水反应,生成 3-丁基亚胺-4-苯氧基-5-磺酰胺基苯甲酸。 然后,该中间体在钯碳催化下氢化生成布美他尼 .
工业生产方法: 布美他尼的工业制备涉及以下步骤:
- 称量布美他尼。
- 将 90% 的注射用水加入布美他尼中,然后在搅拌下加入氢氧化钠溶液。将混合溶液的 pH 值调节至 7.0-8.0。
- 补充其余的注射用水。
- 精细过滤并保留滤液以备后用。
- 将滤液灌装并卷盖 .
化学反应分析
反应类型: 布美他尼会发生各种化学反应,包括:
氧化: 布美他尼在特定条件下可以被氧化,形成不同的氧化产物。
还原: 布美他尼的还原可以使用在钯碳催化剂存在下进行氢化反应来实现.
取代: 布美他尼可以发生取代反应,特别是涉及苯氧基和磺酰胺基团。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 在钯碳催化剂存在下使用氢气。
取代: 在适当条件下,可以使用各种亲核试剂进行取代反应。
主要生成产物:
氧化: 布美他尼的氧化衍生物。
还原: 布美他尼的还原形式。
取代: 布美他尼的取代衍生物。
相似化合物的比较
Furosemide: Another loop diuretic that is commonly used to treat edema and high blood pressure.
Ethacrynic Acid: A loop diuretic with a similar mechanism of action but different chemical structure.
Uniqueness of Bumetanide:
属性
IUPAC Name |
3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEIEVLCKWDQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022699 | |
| Record name | Bumetanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bumetanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>54.7 [ug/mL] (The mean of the results at pH 7.4), >20 mg/mL (in base), 2.57e-02 g/L | |
| Record name | SID855675 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Bumetanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bumetanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bumetanide interferes with renal cAMP and/or inhibits the sodium-potassium ATPase pump. Bumetanide appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule. This results in excretion of sodium, chloride, and water and, hence, diuresis. | |
| Record name | Bumetanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
28395-03-1 | |
| Record name | Bumetanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28395-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bumetanide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028395031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bumetanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | bumetanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bumetanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bumetanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUMETANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y2S3XUQ5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bumetanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230-231, 230 - 231 °C | |
| Record name | Bumetanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bumetanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide](/img/structure/B1667967.png)
![N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N-methoxymethanimidamide](/img/structure/B1667968.png)

